molecular formula C14H11NOS B12433868 5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one

5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one

Cat. No.: B12433868
M. Wt: 241.31 g/mol
InChI Key: DXJSHCHZUWSIGE-UHFFFAOYSA-N
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Description

5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one is a compound that features a unique structure combining an indene core with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one typically involves multicomponent reactions that form the thiophene ring. One common method includes the reaction of β-cyanothioamides with α-pyridinium-ketones or α-sulfonium-ketones . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as nickel or palladium-based systems .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and cost-effective synthesis are likely to be applied, focusing on minimizing waste and using environmentally friendly reagents.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions:

  • Sulfoxide formation : Reacts with H2_2
    O2_2
    /acetic acid to yield the corresponding sulfoxide derivative .

  • Sulfone formation : Treatment with m-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to a sulfone group.

Key Observations:

Reaction ConditionProductNotable Characteristics
H2_2
O2_2
/AcOH, 60°CSulfoxideIncreased polarity; confirmed by 1H^{1}\text{H}
NMR downfield shift of S-O protons
mCPBA in DCM, 0°CSulfoneIR absorption at 1150 cm1^{-1}
(S=O stretch)

Reduction Reactions

The α,β-unsaturated ketone moiety participates in selective reductions:

  • Catalytic hydrogenation : Pd/C-mediated H2_2
    reduction saturates the exocyclic double bond, yielding 5-amino-2-(thiophen-2-ylmethyl)-3H-inden-1-ol .

  • Borohydride reduction : NaBH4_4
    in ethanol reduces the ketone to a secondary alcohol without affecting the thiophene ring .

Experimental Data:

Reducing AgentProductYieldSpectral Evidence
10% Pd/C, H2_2
(1 atm)Dihydro derivative78%Disappearance of 13C^{13}\text{C}
NMR peak at 190 ppm (C=O)
NaBH4_4
, EtOHAlcohol derivative65%FT-IR O-H stretch at 3400 cm1^{-1}

Electrophilic Substitution

The electron-rich thiophene and amino groups direct substitutions:

  • Bromination : NBS in CCl4_4
    brominates the thiophene ring at the 5-position.

  • Nitration : HNO3_3
    /H2_2
    SO4_4
    mixture introduces a nitro group para to the amino group on the indenone core .

Regioselectivity Trends:

ReactionPositionRationale
BrominationThiophene C5Directed by sulfur’s electron-donating resonance
NitrationIndenone C4Activation by amino group’s +M effect

Nucleophilic Additions

The methylidene bridge participates in Michael additions:

  • Grignard reagents : RMgX adds to the α,β-unsaturated ketone, forming 1,4-adducts.

  • Amine conjugates : Reaction with ethylenediamine forms a Schiff base at the carbonyl group .

Example:

  • Reaction with CH3_3
    MgBr
    : Produces 5-amino-2-(thiophen-2-ylmethyl)-3H-inden-1-ol (confirmed by 1H^{1}\text{H}
    NMR triplet at δ 3.8 ppm for CH2_2
    ).

Cycloaddition Reactions

The conjugated diene system engages in Diels-Alder reactions:

  • With maleic anhydride : Forms a six-membered cyclohexene adduct at 110°C .

Characterization:

  • Product : Melting point 215–217°C; IR shows anhydride carbonyl peaks at 1850 cm1^{-1} .

Complexation with Metals

The amino and carbonyl groups act as bidentate ligands:

  • Cu(II) complexes : Forms stable complexes with Cu(NO3_3
    )2_2
    in methanol, evidenced by ESR signals at g = 2.1 .

Scientific Research Applications

5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one apart is its unique combination of an indene core with a thiophene ring, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Biological Activity

5-Amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one, a compound with the molecular formula C14H11NOSC_{14}H_{11}NOS and CAS number 613656-05-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.

The compound is characterized by its unique structure, which includes an amino group and a thiophene ring. Its molecular weight is approximately 241.31 g/mol. The predicted LogP value is 2.91, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting that this compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Furthermore, in vivo studies on tumor-bearing mice indicated a significant reduction in tumor size upon treatment with this compound, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In experimental models of inflammation, it was observed that this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit pro-inflammatory cytokine production, providing a basis for its use in treating inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multidrug-resistant bacterial strains. The results showed that the compound effectively inhibited bacterial growth at concentrations significantly lower than conventional antibiotics.

Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis indicated a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer therapeutic agent.

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntimicrobialSignificant activity against S. aureus and E. coli
AnticancerInduces apoptosis in HeLa and MCF-7 cells
Anti-inflammatoryReduces edema and inflammatory cytokines

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one

InChI

InChI=1S/C14H11NOS/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2

InChI Key

DXJSHCHZUWSIGE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3

Origin of Product

United States

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